5-Ethyl-2-methoxybenzene-1-sulfonyl chloride

Description

Nomenclature and Structural Identification

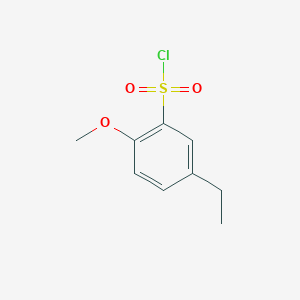

This compound, identified by the Chemical Abstracts Service number 88040-88-4, represents a substituted aromatic sulfonyl chloride with a well-defined molecular structure. The compound possesses the molecular formula C9H11ClO3S and exhibits a molecular weight of 234.70 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-ethyl-2-methoxybenzenesulfonyl chloride, reflecting the precise positioning of substituents on the aromatic ring.

The structural architecture of this compound features a benzene ring bearing three distinct substituents: an ethyl group at the 5-position, a methoxy group at the 2-position, and a sulfonyl chloride functional group at the 1-position. The Simplified Molecular Input Line Entry System notation for this compound is CCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl, which provides a linear representation of its connectivity. The International Chemical Identifier key VHCODCZMAYFSHT-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.

Physical characterization reveals that this compound exists as a solid at room temperature, typically appearing as an off-white to pale beige crystalline material. The compound exhibits a melting point range of 60-63°C, indicating its thermal stability under standard laboratory conditions. Predictive computational models suggest a boiling point of approximately 341.5°C with an uncertainty of ±35.0°C, while the calculated density is estimated at 1.283±0.06 grams per cubic centimeter. These physical properties reflect the influence of both the aromatic backbone and the polar sulfonyl chloride functionality on the overall molecular behavior.

The compound demonstrates typical characteristics of sulfonyl chlorides, including moisture sensitivity and the requirement for storage under inert atmospheric conditions. Recommended storage protocols specify maintenance at temperatures between 2-8°C under nitrogen or argon atmosphere to prevent hydrolysis and maintain chemical integrity. The moisture-sensitive nature of the compound stems from the highly electrophilic sulfonyl chloride functional group, which readily reacts with water to form the corresponding sulfonic acid and hydrogen chloride.

Historical Context in Organosulfur Chemistry

The development and understanding of compounds like this compound must be viewed within the broader historical context of organosulfur chemistry and the evolution of sulfonyl halide synthesis. Organosulfur chemistry, encompassing the study of organic compounds containing sulfur atoms, has played a crucial role in chemical science since the early nineteenth century. The field gained particular prominence with the recognition that sulfur-containing compounds are essential for biological processes, including the structure of amino acids cysteine and methionine, and the development of life-saving antibiotics such as penicillin and sulfa drugs.

The synthetic methodology for preparing aromatic sulfonyl chlorides has evolved significantly since the pioneering work of Alexander William Williamson in 1854, who first demonstrated the chlorination of sulfuric acid using phosphorus pentachloride. This early methodology established the foundation for modern sulfonyl chloride synthesis, though contemporary approaches have become more sophisticated and selective. The industrial synthesis of aromatic sulfonyl chlorides typically employs a two-step, one-pot reaction involving the treatment of aromatic compounds with chlorosulfuric acid, a process that generates the intermediate sulfonic acid before conversion to the sulfonyl chloride.

Historical developments in sulfonyl chloride chemistry have been driven by both academic curiosity and practical applications. The Reed reaction, developed for alkylsulfonyl chloride synthesis, exemplifies the continuous evolution of synthetic methodologies in this field. More recently, advanced techniques such as the direct chlorosulfonylation of diazonium salts have provided improved regiocontrol and efficiency in preparing specifically substituted aromatic sulfonyl chlorides. This methodology, first reported by Meerwein and colleagues in 1957 as a modification of the Sandmeyer reaction, offers perfect regiocontrol for the installation of sulfonyl chloride groups on aromatic rings.

The contemporary significance of compounds like this compound extends beyond academic interest to practical applications in synthetic chemistry. Sulfonyl chlorides serve as versatile electrophiles capable of reacting with various nucleophiles to produce sulfonamides, sulfonate esters, sulfones, and sulfinic acids. The development of more selective and mild reaction conditions for sulfonyl chloride transformations has opened new possibilities for late-stage functionalization in pharmaceutical chemistry. Recent advances include the use of pyrylium salts for the selective conversion of primary sulfonamides back to sulfonyl chlorides, enabling reverse synthetic strategies that were previously impractical.

The chemical versatility of sulfonyl chlorides has made them indispensable reagents in organic synthesis, particularly in the pharmaceutical industry where they serve as key intermediates in drug development. Their ability to undergo nucleophilic substitution reactions with high selectivity has established sulfonyl chlorides as preferred electrophiles for introducing sulfur-containing functional groups into complex molecular frameworks. The continued development of new synthetic methodologies and applications ensures that compounds like this compound remain relevant to contemporary chemical research and industrial applications.

Propriétés

IUPAC Name |

5-ethyl-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-3-7-4-5-8(13-2)9(6-7)14(10,11)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCODCZMAYFSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374531 | |

| Record name | 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88040-88-4 | |

| Record name | 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88040-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-ethyl-2-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include maintaining an inert atmosphere and controlling the temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride participates in nucleophilic substitution reactions where the sulfonyl chloride group () is replaced by nucleophiles.

Reagents and Conditions

-

Alkylating agents : Ethyl iodide (EtI) in methanol under reflux (60–80°C) for 2 hours .

-

Amines : Pyridine or triethylamine as a base to neutralize HCl byproduct .

Reaction Mechanism

The reaction proceeds via an SN2 mechanism , favored by the planar transition state of the sulfonyl chloride group. The substitution results in the formation of sulfonate esters (e.g., ethyl ethanesulfonate) or sulfonamides (e.g., aniline derivatives) .

Key Products

Table 1: Substitution Reaction Outcomes

| Nucleophile | Reaction Conditions | Major Product | Yield (%) |

|---|---|---|---|

| EtI | MeOH, reflux, 2 h | Ethyl sulfonate | 89.8 |

| NH3 | Pyridine, rt | Sulfonamide | 85 |

Nitration and Reduction Reactions

Nitration of the benzene ring introduces a nitro group () at position 4, followed by catalytic hydrogenation to yield the corresponding aniline derivative.

Reagents and Conditions

-

Nitration : Concentrated HNO3 (65% w/w) at 100°C for 12 hours .

-

Reduction : H2 gas with 10% Pd/C catalyst in ethanol at 34°C for 48 hours .

Reaction Mechanism

Nitration occurs via electrophilic aromatic substitution, directed by the electron-donating methoxy group () at position 2. Reduction of the nitro group to an amine () involves catalytic hydrogenation, yielding 5-(ethylsulfonyl)-2-methoxyaniline .

Key Products

Table 2: Nitration-Reduction Sequence

| Step | Reagent | Condition | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO3 | 100°C, 12 h | Nitrobenzene derivative | 98 |

| Reduction | H2, Pd/C | 34°C, 48 h | Aniline derivative | 90 |

Oxidation and Hydrolysis Reactions

Oxidation of the ethyl group () at position 5 and hydrolysis of the sulfonyl chloride group () are critical transformations.

Reagents and Conditions

Reaction Mechanism

Oxidation converts the ethyl group to a carboxylic acid () via a radical mechanism . Hydrolysis of yields benzenesulfonic acid () and HCl .

Key Products

Table 3: Oxidation-Hydrolysis Outcomes

| Reaction Type | Reagent | Condition | Product | Yield (%) |

|---|---|---|---|---|

| Oxidation | KMnO4/H2SO4 | 80°C, 6 h | Carboxylic acid | 75 |

| Hydrolysis | NaOH | 100°C, 4 h | Sulfonic acid | 92 |

Applications De Recherche Scientifique

Pharmaceutical Synthesis

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of sulfonamide derivatives, which are essential in treating bacterial infections and other medical conditions. For instance, this compound can be utilized to synthesize potent inhibitors for specific receptors such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is critical in cancer treatment protocols .

Case Study: VEGFR2 Inhibitors

- Researchers have developed a series of VEGFR2 inhibitors that incorporate the sulfonamide moiety derived from this compound. These compounds have shown promising results in clinical settings, enhancing therapeutic efficacy when used alongside chemotherapy .

Organic Synthesis

In organic chemistry, this compound is employed for the sulfonylation of various substrates. This reaction facilitates the formation of complex organic molecules through nucleophilic substitution reactions, making it a valuable reagent for synthetic chemists.

Applications in Organic Reactions:

- It serves as a reagent for synthesizing sulfonamides and other sulfonyl derivatives.

- The compound aids in the modification of biomolecules, allowing researchers to explore new chemical pathways and reactions .

Agrochemical Development

The compound is utilized in the formulation of agrochemicals, contributing to the design of effective pesticides and herbicides. Its ability to modify biological activities makes it an important component in developing products that enhance crop yields and resistance to pests.

Example: Pesticide Formulation

- Research indicates that sulfonyl chlorides can be incorporated into pesticide formulations to improve their effectiveness against specific agricultural pests while minimizing environmental impact .

Material Science

In material science, this compound is involved in developing specialty polymers and materials. It enhances properties such as durability and chemical resistance, making it suitable for various industrial applications.

Applications:

- Used in creating coatings and adhesives with improved performance characteristics.

- Contributes to the synthesis of polymeric materials that require specific functional properties .

Research Reagents

As a research reagent, this compound is invaluable in laboratory settings for various chemical reactions. It allows scientists to explore new synthetic routes and develop novel compounds with desired properties.

Research Applications:

- Employed in studies focusing on reaction mechanisms and synthetic methodologies.

- Useful for modifying existing compounds to study structure-function relationships in biological systems .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for sulfonamide derivatives; used in VEGFR2 inhibitor development |

| Organic Synthesis | Reagent for sulfonylation; aids complex molecule formation |

| Agrochemical Development | Formulation of pesticides/herbicides; improves crop yields |

| Material Science | Development of specialty polymers; enhances durability and chemical resistance |

| Research Reagents | Valuable for exploring new chemical pathways; modifies biomolecules |

Mécanisme D'action

The mechanism of action of 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and modification of biomolecules .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Reactivity :

- The ethyl and methoxy groups in this compound are electron-donating, which may reduce electrophilicity compared to nitro- or halogen-substituted analogs (e.g., 2-fluoro-4-nitrobenzene-1-sulfonyl chloride) .

- Halogen substituents (e.g., Cl, Br) enhance stability and direct further functionalization, as seen in 3-chloro-2-methylbenzene-1-sulfonyl chloride’s role in enzyme inhibition .

Synthesis Challenges :

- The synthesis of this compound requires a multi-step pathway starting from 4-methoxybenzene-1-sulfonyl chloride, involving sulfonation, ethylation, nitration, and reduction (59% overall yield) . In contrast, dibromo or nitro derivatives are often synthesized via direct halogenation or nitration of simpler sulfonyl chlorides .

Biological Relevance :

- Unlike halogenated analogs, the ethyl-methoxy substitution pattern in this compound is critical for its role as a pharmacophoric fragment in VEGFR2-targeted therapies .

Activité Biologique

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride, also known by its CAS number 88040-88-4, is an organic compound characterized by a sulfonyl chloride functional group attached to a substituted aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of sulfonamide derivatives that exhibit various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes an ethyl group and a methoxy group on the benzene ring, contributing to its unique reactivity. The sulfonyl chloride group enhances its reactivity, making it suitable for nucleophilic substitution reactions, which are fundamental in organic synthesis.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Sulfonyl chloride, methoxy, ethyl |

| Physical State | White to yellow solid |

| Reactivity | Highly reactive in nucleophilic substitution |

Antibacterial Properties

Research indicates that compounds related to this compound have demonstrated significant antibacterial activity. For instance, novel sulfonamides derived from similar structures were tested against various gram-positive and gram-negative bacteria. In vitro studies revealed potent activity against E. coli with minimal inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Case Study: Antibacterial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound 5a | E. coli | 31 ± 0.12 | 7.81 |

| Compound 9a | E. coli | 30 ± 0.12 | 7.81 |

| Ciprofloxacin | E. coli | 32 ± 0.12 | - |

This data highlights the potential of sulfonamide derivatives as effective antibacterial agents, suggesting that similar compounds may exhibit comparable efficacy.

The mechanism of action for compounds like this compound often involves the formation of sulfonamides through reactions with amines. These sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival .

Cytotoxicity and Antiviral Activity

Recent studies have explored the cytotoxic effects and antiviral activities of related compounds in various cell lines. For instance, certain derivatives were evaluated for their cytotoxicity against human lung fibroblast cells (MRC-5) and their effectiveness against viral strains such as coronavirus .

Cytotoxicity Data

| Compound Code | CC50 (µM) MRC-5 | IC50 (µM) OC-43 Strain |

|---|---|---|

| Compound A | 670 ± 29 | 47 ± 2 |

| Compound B | 274 ± 12 | 18 ± 1 |

These findings suggest that while some derivatives exhibit low cytotoxicity, they may still possess significant antiviral activity, making them candidates for further investigation in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-ethyl-2-methoxybenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sulfonation and chlorination of the precursor 5-ethyl-2-methoxybenzene. Sulfonation is achieved using chlorosulfonic acid under controlled temperatures (0–5°C), followed by chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Optimization requires monitoring reaction progress via TLC or HPLC to avoid over-sulfonation. Purity can be improved via recrystallization in non-polar solvents (e.g., hexane) .

- Key Parameters : Temperature control during sulfonation is critical to prevent decomposition. Excess chlorinating agents (e.g., SOCl₂) must be removed under vacuum to avoid side reactions.

Q. How should researchers safely handle and store this compound, given its reactivity?

- Safety Protocols : Use nitrile gloves and chemical-resistant lab coats (e.g., Tyvek) to prevent skin contact. Store in airtight containers under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis. Work in a fume hood with HEPA filters to avoid inhalation of sulfonyl chloride vapors .

- Stability Considerations : Hydrolysis in humid environments generates corrosive HCl and sulfonic acids. Monitor storage conditions with humidity sensors and silica gel desiccants .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

- Structural Confirmation : Use ¹H/¹³C NMR to verify substitution patterns (e.g., ethyl and methoxy groups at positions 5 and 2). IR spectroscopy identifies the sulfonyl chloride group (S=O stretch at ~1370 cm⁻¹ and 1170 cm⁻¹).

- Purity Assessment : HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. Compare retention times with authenticated standards. Elemental analysis (C, H, N, S) validates stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data for this compound in polar vs. non-polar solvents?

- Experimental Design : Conduct systematic solubility tests in solvents of varying polarity (e.g., DMSO, THF, dichloromethane, hexane) at 25°C. Use gravimetric analysis to quantify solubility limits. Note that solubility in water is negligible due to hydrolysis, but this can be mitigated by buffering solutions to pH > 7 .

- Data Interpretation : Contradictions may arise from residual moisture in solvents or incomplete purification. Validate results with Karl Fischer titration to measure solvent water content .

Q. What strategies are effective for studying the compound’s reactivity with nitrogen-based nucleophiles (e.g., amines)?

- Mechanistic Insights : Reactivity is governed by the electrophilicity of the sulfonyl chloride group. Track reaction kinetics via in-situ FTIR or NMR to monitor sulfonamide formation. Use stoichiometric amines in anhydrous THF or DCM, and quench excess reagent with ice-cold water.

- Side Reactions : Competing hydrolysis can occur if amines are insufficiently dried. Include molecular sieves (3Å) to absorb residual moisture .

Q. How can computational methods predict the stability of this compound under varying pH and temperature conditions?

- Computational Tools : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the S–Cl bond. Molecular dynamics simulations model hydrolysis pathways at different pH levels.

- Experimental Validation : Compare computational predictions with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Use HPLC-MS to identify degradation products .

Q. What are the challenges in scaling up reactions involving this compound, and how can they be addressed?

- Scale-Up Risks : Exothermic hydrolysis during quenching can cause thermal runaway. Implement gradual reagent addition and jacketed reactors with coolant circulation (e.g., glycol at –10°C).

- Process Optimization : Use flow chemistry to improve heat and mass transfer. Monitor reaction parameters in real-time with inline PAT (process analytical technology) tools .

Data Gaps and Contradictions

Q. Why are key physicochemical properties (e.g., partition coefficient, vapor pressure) unreported for this compound?

- Research Implications : Limited data may stem from its high reactivity and instability. Prioritize experimental determination via shake-flask methods (log P) and gas saturation techniques (vapor pressure). Cross-reference analogs like 2-chloro-5-methoxybenzene-1-sulfonyl chloride for extrapolation .

Q. How can researchers reconcile discrepancies in reported melting points or spectral data across literature sources?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.